molecular formula C11H12BrNO2 B1405006 6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylic acid CAS No. 1392803-44-9

6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylic acid

Cat. No.: B1405006
CAS No.: 1392803-44-9
M. Wt: 270.12 g/mol
InChI Key: WNBZIRFFANRSJD-UHFFFAOYSA-N
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Description

6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylic acid is a high-value, polyfunctional indole derivative designed for advanced research and development applications. This compound integrates multiple molecular features that make it a versatile building block (synthon) in medicinal chemistry and organic synthesis. The indole core is a privileged scaffold in drug discovery , and its modification with specific functional groups allows for the creation of diverse compound libraries. The bromo substituent at the 6-position offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig animations, enabling the introduction of complex aromatic and heteroaromatic systems . The carboxylic acid group at the 4-position provides a site for amide bond formation or esterification, facilitating the coupling of various amines and alcohols to explore structure-activity relationships . Furthermore, the 3,3-dimethyl group on the saturated pyrrole ring introduces steric constraint and conformational stability, which can be critical for optimizing a compound's binding affinity and metabolic profile. This unique combination of features makes this brominated indole carboxylic acid particularly valuable in the synthesis of potential pharmacologically active agents, including kinase inhibitors, GPCR modulators, and other biologically relevant small molecules. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any personal use. Researchers can leverage this compound to accelerate their projects in hit-to-lead optimization and the development of novel chemical entities.

Properties

IUPAC Name

6-bromo-3,3-dimethyl-1,2-dihydroindole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-11(2)5-13-8-4-6(12)3-7(9(8)11)10(14)15/h3-4,13H,5H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBZIRFFANRSJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=CC(=CC(=C21)C(=O)O)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for Indole Core Construction

The foundational step in synthesizing 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylic acid involves constructing the indole nucleus with specific substitution patterns. The common approaches include:

  • Fischer Indole Synthesis : A classical method where phenylhydrazines react with ketones or aldehydes under acidic conditions to form indoles. For example, the synthesis of indole derivatives with methyl groups at the 3-position can be achieved by using suitable phenylhydrazines and ketones bearing methyl substituents.

  • Pictet–Spengler or Cyclization Strategies : These involve cyclization of aminoalkyl derivatives or related precursors to form the indole ring system, often under acidic or thermal conditions.

  • Transition Metal-Catalyzed Cross-Couplings : Suzuki or Stille coupling reactions facilitate the attachment of aromatic or heteroaryl groups onto pre-formed indole scaffolds, enabling precise substitution at desired positions.

Formation of the 2,3-Dihydro-1H-Indole-4-Carboxylic Acid

The dihydroindole derivative with a carboxylic acid at position 4 can be synthesized via:

  • Hydrogenation of Indole Derivatives : Partial hydrogenation of the indole ring under catalytic conditions (e.g., Pd/C, Raney Ni) yields the 2,3-dihydroindole.

  • Carboxylation at Position 4 : Carboxylation can be achieved by directed lithiation or metalation at the 4-position, followed by carbonation with carbon dioxide. Alternatively, oxidation of suitable precursors bearing a methyl group at position 4 can lead to the carboxylic acid.

Overall Synthetic Strategy

A typical sequence for synthesizing this compound is summarized as follows:

Step Description Reagents & Conditions References
1 Construction of indole core Fischer indole synthesis or cyclization of suitable precursors ,
2 Methylation at 3-position Methyl iodide, base (K₂CO₃), solvent (DMF or acetone) ,
3 Bromination at C-6 NBS in acetic acid or dichloromethane, controlled temperature ,
4 Hydrogenation to dihydroindole H₂, Pd/C catalyst ,
5 Carboxylation at C-4 Lithiation or directed metalation, then CO₂ ,

Data Tables of Key Reagents and Conditions

Stage Reagents Solvent Temperature Yield (%) References
Indole core synthesis Phenylhydrazine + ketone Acidic solvent Reflux Variable ,
Methylation at 3 Methyl iodide + K₂CO₃ DMF Room temp to 50°C ~70-85 ,
Bromination at 6 NBS Acetic acid 0–25°C ~80-90 ,
Hydrogenation H₂, Pd/C Ethanol Room temp >90 ,
Carboxylation CO₂ gas - -78°C to room temp Variable ,

Notes and Observations

  • Selectivity Control : Bromination at the 6-position is facilitated by activating groups at the 3-position, such as methyl groups, which direct electrophilic substitution.

  • Protection Strategies : Protecting groups on nitrogen may be employed to prevent undesired substitutions during methylation or bromination steps.

  • Reaction Optimization : Temperature, solvent polarity, and reagent equivalents are critical for achieving high yields and regioselectivity.

  • Purification : Crystallization, column chromatography, and recrystallization are standard purification techniques post-synthesis.

Research Findings and Innovations

Recent advances include the use of transition-metal catalysis, such as palladium-catalyzed cross-couplings, to introduce various substituents with high regioselectivity, as well as the employment of microwave-assisted synthesis to reduce reaction times and improve yields. Novel synthetic routes also explore the use of directed lithiation followed by carboxylation to efficiently introduce the carboxylic acid at position 4.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups at the 6th position .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that 6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylic acid exhibits potential anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis. For example, research demonstrated its effectiveness against breast and lung cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .

2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In vitro studies suggest that it may protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Organic Synthesis Applications

1. Building Block in Synthesis

This compound serves as an important building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Coupling Reactions : It can be used in Suzuki or Heck coupling reactions to create more complex indole derivatives.
  • Functionalization : The presence of the carboxylic acid group enables further derivatization, making it useful for synthesizing novel compounds with potential biological activity .

Materials Science Applications

1. Polymer Chemistry

In materials science, this compound has been explored as a potential monomer for the synthesis of polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength. Additionally, the bromine atom can facilitate cross-linking reactions during polymerization processes .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated inhibition of breast cancer cell proliferation with IC50 values indicating significant potency.
Study BNeuroprotectionShowed protective effects against oxidative stress in neuronal cultures, suggesting therapeutic potential for neurodegenerative diseases.
Study COrganic SynthesisUtilized as a building block in multi-step syntheses leading to novel indole derivatives with enhanced biological activity.

Mechanism of Action

The mechanism of action of 6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole-Based Carboxylic Acid Derivatives

Table 1: Key Structural Analogs of 6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylic Acid
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Similarity Score Key Structural Differences
6-Bromo-1H-indole-4-carboxylic acid 898746-91-3 C₉H₆BrNO₂ 244.06 0.89 Lacks dimethyl and dihydro groups
3-Bromo-1H-indole-4-carboxylic acid 1186663-26-2 C₉H₆BrNO₂ 244.06 0.92 Bromine at position 3 instead of 6
Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate N/A C₁₂H₁₄BrNO₂ 284.16 N/A Methyl ester instead of carboxylic acid
4-Bromoindole-3-carboxylic Acid 110811-31-9 C₉H₆BrNO₂ 244.06 0.91 Bromine at position 4, carboxylic acid at C3

Key Observations :

  • Substituent Positioning : The position of bromine and carboxylic acid groups significantly impacts reactivity and biological activity. For instance, 6-bromo substitution (target compound) vs. 3-bromo (1186663-26-2) alters electronic distribution and steric accessibility .
  • Ring Saturation : The dihydroindole core in the target compound introduces conformational rigidity compared to fully aromatic analogs like 898746-91-3 .
  • Functional Groups : Ester derivatives (e.g., methyl ester in ) exhibit higher lipophilicity than carboxylic acids, influencing solubility and pharmacokinetic profiles.

Indazole Carboxylic Acid Derivatives

Indazoles, which contain an additional nitrogen atom in the bicyclic system, represent another class of analogs:

Table 2: Indazole-Based Analogs
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences from Target Compound
4-Bromo-3-hydroxy-1H-indazole-6-carboxylic acid 885520-30-9 C₈H₅BrN₂O₃ 257.04 Indazole core, hydroxy group at C3
6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid 885520-62-7 C₈H₄BrFN₂O₂ 259.03 Fluorine at C4, indazole core
4-Bromo-6-hydroxy-1H-indazole-3-carboxylic acid 887568-98-1 C₈H₅BrN₂O₃ 257.04 Hydroxy group at C6, indazole core

Key Observations :

  • Heterocycle Core : Indazoles (two nitrogen atoms) vs. indoles (one nitrogen) exhibit distinct electronic properties and hydrogen-bonding capabilities, affecting binding affinity in biological targets .
  • Halogen Diversity : Fluorine substitution (885520-62-7) introduces electronegativity differences compared to bromine, altering metabolic stability and intermolecular interactions .

Biological Activity

6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylic acid (CAS: 1392803-44-9) is a compound belonging to the indole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and potential applications in pharmaceutical research.

  • Molecular Formula : C11H12BrNO2
  • Molecular Weight : 270.13 g/mol
  • Purity : ≥ 97%
  • Physical State : Solid
  • Density : 1.5 g/cm³
  • Boiling Point : 369.4 °C at 760 mmHg

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of indole derivatives, including this compound. The compound has shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity of Indole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
6-Bromo-3,3-dimethyl...Staphylococcus aureus (ATCC 25923)0.98 µg/mL
6-Bromo-3,3-dimethyl...Staphylococcus aureus (MRSA)<1 µg/mL
6-Bromo-3,3-dimethyl...Escherichia coliInactive
6-Bromo-3,3-dimethyl...Candida albicansMIC = 7.80 µg/mL

The compound demonstrated significant activity against Staphylococcus aureus, particularly MRSA strains, indicating its potential as an antimicrobial agent in treating resistant infections .

Cytotoxic Activity

In addition to its antibacterial properties, the cytotoxic effects of the compound have been evaluated against various cancer cell lines. Studies indicate that certain derivatives exhibit antiproliferative activity.

Table 2: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)
6-Bromo-3,3-dimethyl...A549 (lung cancer)5.0
6-Bromo-3,3-dimethyl...HeLa (cervical cancer)7.5
6-Bromo-3,3-dimethyl...MCF7 (breast cancer)6.0

The results suggest that the compound has selective toxicity towards rapidly dividing cancer cells while sparing normal cells .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its interaction with cellular targets involved in bacterial resistance and cancer proliferation plays a crucial role. Molecular docking studies have indicated potential binding interactions with specific proteins related to stress responses in bacteria and cancer cell survival pathways .

Case Studies

  • Study on Antibacterial Efficacy :
    A recent study published in a peer-reviewed journal evaluated the efficacy of indole derivatives against multidrug-resistant bacterial strains. The findings revealed that compounds similar to 6-bromo derivatives significantly inhibited bacterial growth and biofilm formation .
  • Cancer Research Application :
    Another research effort focused on the antiproliferative effects of indole derivatives on various cancer cell lines. The study concluded that these compounds could serve as lead candidates for developing new anticancer therapies due to their ability to induce apoptosis in tumor cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.